molecular formula C24H25N3O4S2 B2964662 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864939-22-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No. B2964662
CAS RN: 864939-22-0
M. Wt: 483.6
InChI Key: QUIGNPFEFHEYSF-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Agents

Research on benzothiazole derivatives has shown promising results in developing novel antibacterial agents. For instance, a study by Palkar et al. (2017) demonstrated that novel analogs of benzothiazolyl substituted pyrazol-5-ones exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017). This suggests the potential of benzothiazole derivatives in creating effective antimicrobial agents.

Anticancer Activity

The synthesis of benzamide derivatives has been explored for anticancer activity. A study by Ravinaik et al. (2021) synthesized benzamide derivatives starting from various acids and evaluated their anticancer activity against multiple cancer cell lines. The results showed moderate to excellent anticancer activity, suggesting the applicability of such compounds in cancer research (Ravinaik et al., 2021).

Insecticidal Applications

Flubendiamide, a novel insecticide with a unique chemical structure that includes a benzamide derivative, exhibits extremely strong insecticidal activity, especially against lepidopterous pests. Its novel mode of action and safety for non-target organisms highlight its potential in integrated pest management programs (Tohnishi et al., 2005).

Drug Design and Synthesis

Benzothiazole and benzimidazole-based heterocycles have been synthesized for potential use in drug design. These compounds serve as building blocks for creating novel therapeutic agents, showcasing the versatility and significance of these structures in medicinal chemistry (Darweesh et al., 2016).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-4-27(17-8-6-5-7-9-17)33(30,31)18-12-10-16(11-13-18)22(29)26-23-25-19-14-24(2,3)15-20(28)21(19)32-23/h5-13H,4,14-15H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIGNPFEFHEYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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